H-Cys(Bzl)-AMC
Overview
Description
H-Cys(Bzl)-AMC, also known as hydrogen cysteine benzylamide 7-amino-4-methylcoumarin, is a synthetic compound used primarily in peptide synthesis and biochemical research. It is a derivative of cysteine, an amino acid that contains a thiol group, which is often protected during peptide synthesis to prevent unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Bzl)-AMC typically involves the protection of the cysteine thiol group with a benzyl group. This is followed by the coupling of the protected cysteine with 7-amino-4-methylcoumarin. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and automated synthesis of peptides, including those containing protected cysteine residues. The use of automated peptide synthesizers and high-throughput purification methods ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
H-Cys(Bzl)-AMC undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Hydrogen fluoride (HF) or sodium in liquid ammonia for deprotection of the benzyl group.
Major Products Formed
Oxidation: Formation of cystine through disulfide bond formation.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the benzyl group to yield free cysteine.
Scientific Research Applications
H-Cys(Bzl)-AMC has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, particularly those requiring cysteine residues.
Biology: Employed in studies of protein folding, disulfide bond formation, and enzyme activity.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of H-Cys(Bzl)-AMC involves its role as a protected cysteine derivative in peptide synthesis. The benzyl group protects the thiol group of cysteine, preventing unwanted reactions during peptide chain elongation. Upon completion of the synthesis, the protecting group can be removed to yield the free thiol group, which can then participate in disulfide bond formation or other biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
H-Cys(Bzl)-OMe.HCl: Another cysteine derivative with a benzyl protecting group, used in peptide synthesis.
H-Cys(Bzl)-Gly-OH: A cysteine derivative used in the synthesis of glycine-containing peptides.
Uniqueness
H-Cys(Bzl)-AMC is unique due to its coupling with 7-amino-4-methylcoumarin, which imparts specific fluorescent properties. This makes it particularly useful in biochemical assays and studies involving fluorescence detection .
Properties
IUPAC Name |
(2R)-2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-9-19(23)25-18-10-15(7-8-16(13)18)22-20(24)17(21)12-26-11-14-5-3-2-4-6-14/h2-10,17H,11-12,21H2,1H3,(H,22,24)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBODWFAIQZWSU-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CSCC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CSCC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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